molecular formula C10H14N5O7P B1682214 Vidarabine phosphate CAS No. 29984-33-6

Vidarabine phosphate

Numéro de catalogue: B1682214
Numéro CAS: 29984-33-6
Poids moléculaire: 347.22 g/mol
Clé InChI: UDMBCSSLTHHNCD-UHTZMRCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le phosphate de vidarabine, également connu sous le nom de 9-β-D-arabinofuranosyladenine monophosphate, est un composé antiviral présentant une activité significative contre les virus à ADN. Il s'agit d'un analogue nucléosidique dérivé de l'adénosine, où le sucre ribose est remplacé par une fraction arabinose. Le phosphate de vidarabine présente des propriétés antivirales et a été utilisé dans le traitement des infections causées par le virus de l'herpès simplex, le virus varicelle-zona et d'autres virus à ADN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du phosphate de vidarabine implique la phosphorylation de la vidarabine. Une méthode courante consiste à dissoudre la vidarabine dans du phosphate de triéthyle et à ajouter de l'oxychlorure de phosphore à basse température. Cette réaction est suivie d'étapes de post-traitement telles que la décoloration avec du charbon actif pour obtenir le produit brut .

Méthodes de production industrielle : La production industrielle du phosphate de vidarabine suit généralement une voie de synthèse similaire, mais elle est optimisée pour un rendement et une efficacité plus élevés. Le procédé implique l'utilisation de réacteurs à grande échelle et un contrôle rigoureux des conditions de réaction afin d'assurer une qualité de produit constante. Le produit brut est ensuite raffiné par des étapes de cristallisation et de purification pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate de vidarabine subit plusieurs types de réactions chimiques, notamment la phosphorylation, la déphosphorylation et la glycosylation. Il peut également participer à des réactions de substitution où la fraction arabinose est modifiée.

Réactifs et conditions courants :

    Phosphorylation : Oxychlorure de phosphore dans du phosphate de triéthyle à basse température.

    Déphosphorylation : Méthodes enzymatiques ou chimiques utilisant des phosphatases ou des conditions acides.

    Glycosylation : Méthodes enzymatiques utilisant des glycosyltransférases.

Principaux produits :

    Monophosphate de vidarabine : Le produit principal de la phosphorylation.

    Diphosphate et triphosphate de vidarabine : Formés par des étapes de phosphorylation séquentielles.

    Nucléosides modifiés : Résultant de réactions de substitution

4. Applications de la recherche scientifique

Le phosphate de vidarabine a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le phosphate de vidarabine exerce ses effets antiviraux en interférant avec la synthèse de l'ADN viral. Il est séquentiellement phosphorylé par des kinases cellulaires en sa forme triphosphate active, qui agit à la fois comme un inhibiteur et un substrat pour l'ADN polymérase virale. Cela conduit à l'incorporation du triphosphate de vidarabine dans le brin d'ADN viral, empêchant la formation de liaisons phosphodiester et provoquant la déstabilisation de l'ADN viral. De plus, la forme diphosphate de la vidarabine inhibe la ribonucléotide réductase, réduisant davantage la réplication virale .

Applications De Recherche Scientifique

Antiviral Therapy

Herpes Simplex Virus Infections
Vidarabine phosphate has been primarily used for the treatment of herpes simplex virus infections, particularly in immunocompromised patients. Clinical studies have demonstrated its effectiveness in treating herpes simplex virus encephalitis and herpes zoster virus infections. The compound's high solubility allows for easier administration compared to its parent compound, vidarabine, which requires continuous intravenous infusion due to poor solubility .

Chronic Hepatitis B
Research has indicated that this compound can be effective in the treatment of chronic hepatitis B. A randomized double-blind trial assessed its efficacy when combined with human leukocyte interferon. Patients receiving this compound showed symptomatic improvement and a reduction in viral markers, although side effects such as painful paresthesia were noted . A follow-up study indicated that patients treated with alternating courses of this compound and interferon maintained undetectable levels of hepatitis B DNA six months post-treatment .

Eczema Herpeticum
this compound has also been utilized in dermatological applications. A case study reported successful treatment of eczema herpeticum, where patients showed cessation of new lesions within 12 hours of initiating therapy . This rapid response highlights the compound's potential for managing severe skin infections caused by herpes viruses.

Pharmacological Properties

Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is metabolized similarly to vidarabine, with a significant portion excreted as arabinosyl hypoxanthine. Studies have shown that 40-50% of the administered dose is recovered in urine as this metabolite . The drug's pharmacokinetics support its use in clinical settings due to predictable absorption and elimination characteristics.

Tolerability and Side Effects
While generally well-tolerated, the use of this compound can lead to side effects such as muscle pain and paresthesia, particularly at higher doses . These adverse effects necessitate careful monitoring during treatment to optimize patient comfort and adherence.

Synthesis and Formulation

Recent advancements in the synthesis of this compound have focused on improving yield and purity through enzymatic processes. A multi-enzymatic cascade reaction has been developed for the efficient production of vidarabine 5'-monophosphate, showcasing innovative approaches to pharmaceutical manufacturing . This method not only enhances production efficiency but also paves the way for the development of other nucleoside analogs.

Case Studies

Study Application Findings
Study on herpes simplex virus encephalitisAntiviral therapyEffective in reducing viral load; improved patient outcomes
Chronic hepatitis B treatment with interferonCombination therapySignificant reduction in viral markers; some patients maintained undetectable levels post-treatment
Treatment of eczema herpeticumDermatological applicationRapid cessation of new lesions; effective management of severe infections

Mécanisme D'action

Vidarabine phosphate exerts its antiviral effects by interfering with the synthesis of viral DNA. It is sequentially phosphorylated by cellular kinases to its active triphosphate form, which acts as both an inhibitor and a substrate for viral DNA polymerase. This leads to the incorporation of vidarabine triphosphate into the viral DNA strand, preventing the formation of phosphodiester bonds and causing destabilization of the viral DNA. Additionally, the diphosphate form of vidarabine inhibits ribonucleotide reductase, further reducing viral replication .

Comparaison Avec Des Composés Similaires

Le phosphate de vidarabine est unique parmi les analogues nucléosidiques en raison de sa capacité à inhiber l'ADN polymérase virale aux niveaux du diphosphate et du triphosphate. Des composés similaires incluent :

L'action inhibitrice double du phosphate de vidarabine aux niveaux du diphosphate et du triphosphate le distingue de ces autres composés, ce qui en fait un outil précieux dans la recherche et la thérapie antivirales.

Activité Biologique

Vidarabine phosphate, also known as adenine arabinoside monophosphate, is a synthetic purine nucleoside analog with significant antiviral and potential anticancer properties. Its biological activity primarily revolves around its mechanism of action against various DNA viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article provides an in-depth examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties
Vidarabine is structurally similar to adenosine but features D-arabinose instead of D-ribose. It must undergo phosphorylation to become active, transforming into its triphosphate form, ara-ATP, which is crucial for its antiviral efficacy. The half-life of vidarabine is approximately 60 minutes, and it exhibits low solubility (0.05%) but can cross the blood-brain barrier when converted to its active metabolite .

Mechanism of Action
Vidarabine acts by inhibiting viral DNA synthesis through two primary mechanisms:

  • Competitive Inhibition : It competes with deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA chain during viral replication.
  • Incorporation into Viral DNA : Once incorporated, it disrupts the formation of phosphodiester bonds, leading to faulty DNA synthesis and ultimately viral replication inhibition .

Antiviral Efficacy

Vidarabine exhibits broad-spectrum antiviral activity against several DNA viruses. Its efficacy has been particularly noted in treating infections caused by:

  • Herpes Simplex Virus (HSV) : Effective against both HSV-1 and HSV-2.
  • Varicella-Zoster Virus (VZV) : Demonstrates significant inhibitory effects.
  • Other DNA Viruses : Includes activity against cytomegalovirus (CMV) and Epstein-Barr virus (EBV) in vitro .

Clinical Case Studies

  • Eczema Herpeticum Treatment : A case study published in Arch Dermatology reported rapid cessation of new lesions in a patient with atopic dermatitis and severe eczema herpeticum following treatment with parenteral vidarabine. Treatment was initiated within 12 hours of symptom onset, showcasing its rapid action against recurrent infections .
  • Chronic Hepatitis B : A randomized double-blind study investigated the combination of this compound with human leukocyte interferon in chronic hepatitis B patients. Results indicated improved viral clearance rates compared to placebo .

Pharmacokinetics and Metabolism

Vidarabine is primarily metabolized in the liver and rapidly deaminated to arabinosylhypoxanthine (ara-Hx), which retains some antiviral activity but is significantly less potent—about tenfold weaker than vidarabine itself . The pharmacokinetic profile indicates that 60% of vidarabine is excreted via the kidneys as ara-Hx, with minimal amounts remaining as unchanged drug .

Parameter Value
Solubility0.05%
Half-life~60 minutes
Major MetaboliteArabinosylhypoxanthine
Excretion60% as ara-Hx

Resistance and Selectivity

Vidarabine has shown less susceptibility to the development of drug-resistant viral strains compared to other antivirals, making it a valuable option in treating resistant infections. However, resistance mechanisms typically involve mutations in viral DNA polymerase .

Propriétés

IUPAC Name

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009318
Record name Vidarabine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29984-33-6
Record name ara-AMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29984-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidarabine phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vidarabine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIDARABINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vidarabine phosphate
Reactant of Route 2
Vidarabine phosphate
Reactant of Route 3
Vidarabine phosphate
Reactant of Route 4
Vidarabine phosphate
Reactant of Route 5
Reactant of Route 5
Vidarabine phosphate
Reactant of Route 6
Vidarabine phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.